3,3-Dimethyl-1-heptene

Description

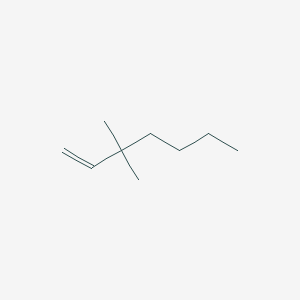

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-7-8-9(3,4)6-2/h6H,2,5,7-8H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETAFQBUDAJCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329782 | |

| Record name | 3,3-dimethyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-89-4 | |

| Record name | NSC157573 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-dimethyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalyst Selection and Design:

The structure of the transition metal catalyst plays a pivotal role in its ability to copolymerize sterically hindered monomers.

Metallocene Catalysts: These single-site catalysts offer a well-defined active center, which allows for more uniform comonomer incorporation compared to traditional Ziegler-Natta catalysts. The geometry of the metallocene, whether C2-symmetric, Cs-symmetric, or C1-symmetric, can influence its ability to accommodate bulky monomers. For instance, catalysts with a more open active site are generally more effective at incorporating bulky α-olefins.

Post-Metallocene Catalysts: Catalysts such as the Pd-diimine systems have demonstrated a remarkable ability to copolymerize ethylene (B1197577) with highly hindered α-olefins like 3,3-dimethyl-1-butene (B1661986). The unique "chain-walking" mechanism of some of these catalysts can also influence the final polymer architecture. The electronic and steric properties of the ligands surrounding the metal center can be systematically modified to tune the catalyst's affinity for different monomers.

Polymerization Conditions:

The conditions under which the polymerization is conducted can significantly affect the branching density.

Comonomer Feed Concentration: A primary method for controlling the degree of branching is by adjusting the concentration of 3,3-dimethyl-1-heptene in the polymerization feed. Higher concentrations of the α-olefin generally lead to a higher incorporation into the polymer chain, resulting in a greater branching density. This relationship, however, is not always linear and depends on the reactivity ratios of the comonomers for a given catalyst system.

Polymerization Temperature: Temperature can have a dual effect on branching. An increase in temperature typically increases the rate of chain transfer reactions, which can compete with monomer insertion and potentially affect branching. For some catalyst systems, higher temperatures can lead to decreased catalyst stability and activity.

Ethylene (B1197577) Pressure: The pressure of ethylene monomer can influence the competition between ethylene and the α-olefin for insertion at the catalyst's active site. Higher ethylene pressures generally favor ethylene insertion, leading to lower branching densities.

Cocatalyst and Activator Effects:

The table below summarizes the key strategies and their expected impact on branching density in the copolymerization of ethylene (B1197577) and a bulky α-olefin like 3,3-dimethyl-1-heptene.

| Strategy | Parameter | Expected Effect on Branching Density |

| Catalyst Design | Openness of Active Site | Increased openness generally leads to higher incorporation of bulky comonomers. |

| Ligand Steric/Electronic Properties | Can be tuned to enhance affinity for the α-olefin. | |

| Polymerization Conditions | Comonomer Feed Concentration | Higher concentration generally increases branching. |

| Polymerization Temperature | Effect is system-dependent; can influence catalyst activity and chain transfer rates. | |

| Ethylene Pressure | Higher pressure generally decreases branching. |

By carefully selecting the catalyst system and controlling the polymerization parameters, it is possible to synthesize a range of ethylene/3,3-dimethyl-1-heptene copolymers with varying branching densities, leading to materials with a spectrum of properties from semi-crystalline plastics to amorphous elastomers.

Catalysis and Polymerization Science of 3,3 Dimethyl 1 Heptene

Homogeneous Catalysis for Olefin Functionalization

Homogeneous catalysis offers precise control over reaction pathways for olefins like 3,3-dimethyl-1-heptene, enabling the production of polymers with tailored microstructures.

Chain-Walking Catalysis in Copolymerization Reactions

Chain-walking is a unique mechanism in olefin polymerization, primarily facilitated by late-transition metal catalysts, such as α-diimine palladium and nickel complexes. acs.org This process involves the isomerization of the catalyst's active center along the polymer backbone through a series of β-hydride elimination and re-insertion steps. acs.org This "walking" ability allows for the incorporation of monomers at positions other than the chain end, leading to the formation of branched polymer architectures from linear alpha-olefins. acs.org

In the context of internal or branched olefins like this compound, chain-walking catalysis is particularly significant. Research on analogous internal olefins, such as 3-heptene (B165601), demonstrates that α-diimine nickel catalysts can effectively polymerize these monomers. The catalyst isomerizes the internal double bond to the terminal position, allowing for polymerization to proceed. For instance, the polymerization of 3-heptene using specific phenyl-substituted α-diimine nickel catalysts yields high molecular weight polymers. The total branching densities of the resulting poly(3-heptene)s are influenced by the monomer type and chain length but show independence from reaction parameters like temperature, time, and monomer concentration.

Similarly, the copolymerization of ethylene (B1197577) with sterically hindered α-olefins, such as 3,3-dimethyl-1-butene (B1661986), has been successfully achieved using chain-walking Pd-diimine catalysts. Despite the steric bulk near the double bond, significant comonomer incorporation is possible, demonstrating the catalyst's ability to manage sterically encumbered monomers. This suggests that this compound, a sterically hindered alpha-olefin, could be effectively copolymerized using similar catalytic systems to produce polymers with unique branching patterns and properties.

Metallocene-Based Catalysts in Olefin Polymerization

Metallocene catalysts, typically based on Group IV metals like zirconium and titanium, are renowned for their single-site nature, which allows for the production of polyolefins with narrow molecular weight distributions and uniform comonomer incorporation. These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), are highly effective in polymerizing a wide range of α-olefins, including propylene (B89431), 1-hexene (B165129), and 1-heptene (B165124).

Table 1: Metallocene-Catalyzed Polymerization of Various Olefins

| Catalyst System | Olefin Monomer(s) | Key Finding | Reference |

|---|---|---|---|

| (n-Bu-Cp)₂ZrCl₂ / MAO | Ethylene, Propene, 1-Hexene, 1-Heptene, 3,3-Dimethyl-1-butene | Structural analysis of co-oligomers confirms standard mechanisms of chain growth and transfer. | |

| C₂H₄(...)₂ZrCl₂ / MAO | Propene / 1-Octene | Bimodal molar mass distribution indicated the presence of multiple active sites. | |

| Zirconocene (B1252598) / MAO | 3-Methyl-1-pentene | Lower catalytic activity observed compared to less sterically hindered olefins. | hhu.de |

The performance of metallocene catalysts is profoundly influenced by the structure of the ligands coordinated to the metal center. A rational design of the cyclopentadienyl (B1206354) (Cp) ligand framework allows for the tailoring of polymer properties such as molecular weight, comonomer incorporation, and stereospecificity. For sterically demanding monomers like this compound, the steric and electronic properties of the ligand are critical.

Bulky ligands can create a more open active site, which may be necessary to accommodate the approach and insertion of a hindered olefin. Conversely, the ligand structure also influences chain termination reactions. Computational studies on zirconocene catalysts have shown that bulky, electron-rich indenyl ligands can suppress chain termination relative to simpler Cp ligands, leading to polymers with higher molecular weights. Furthermore, bridging the Cp rings, as in ansa-metallocenes, imparts rigidity to the catalyst structure. This rigidity is crucial for controlling the stereochemistry of the polymerization, particularly for prochiral monomers. Therefore, the selection of an appropriate ligand system is a key strategy for successfully polymerizing this compound and controlling the architecture of the resulting polymer.

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts are vital for industrial-scale chemical transformations, including the isomerization of olefins to produce more valuable isomers for fuel and chemical applications.

Isomerization of Branched Olefins over Acidic Catalysts

The isomerization of olefins, involving either double-bond migration or skeletal rearrangement, is typically catalyzed by acidic materials. mdma.ch For branched olefins like this compound, these reactions can lead to a variety of isomers. Solid acid catalysts, such as zeolites (e.g., H-ZSM-5, FER) and acidic metal oxides, are commonly employed for these transformations.

Studies on the isomerization of C7 hydrocarbons, such as n-heptane, over bifunctional catalysts containing acidic sites (e.g., oxygen-modified tungsten carbide, Pt/SZ) show that both skeletal and double-bond isomerization occur. researchgate.net The reaction proceeds through a mechanism involving the formation of a carbenium ion intermediate on the acid sites. Research on the isomerization of 1-hexene over La-Ni-Zn/H-ZSM-5 catalysts demonstrates significant skeletal isomerization, indicating that moderate acid strength is sufficient for this process.

A key concept in the isomerization of linear and lightly branched olefins over zeolites is "pore-mouth catalysis." This model suggests that for certain zeolites with one-dimensional pore structures (e.g., ZSM-23, SAPO-11), the isomerization reaction occurs preferentially at the Brønsted acid sites located at the pore openings. This is an entropy-driven effect that favors the adsorption of the olefin at the more accessible pore mouth rather than deep inside the confined channel, leading to high selectivity for mono-branched isomers. This principle is highly relevant for the selective isomerization of this compound.

Table 2: Acidic Catalysts for Olefin Isomerization

| Catalyst | Reactant | Key Transformation | Reference |

|---|---|---|---|

| H-Ferrierite (FER) | 1-Butene (B85601) | Skeletal isomerization, dimerization, cracking | |

| Oxygen-Modified Tungsten Carbide (O*-WCx) | n-Heptane | Methyl shift isomerization via bifunctional mechanism | |

| La-Ni-Zn/H-ZSM-5 | 1-Hexene | Significant skeletal isomerization to branched C6 olefins | |

| ZSM-23 | 3-Heptene | Isomerization at pore-mouth Brønsted acid sites |

The catalytic activity and selectivity in olefin isomerization are directly linked to the nature, strength, and density of the acid sites on the catalyst surface. Brønsted acid sites (proton-donating sites) are particularly crucial for the formation of carbenium ion intermediates, which are central to both skeletal and double-bond isomerization pathways.

The number of Brønsted acid sites can be quantified using techniques such as temperature-programmed desorption (TPD) of a basic probe molecule like ammonia (B1221849) or through in-situ infrared (IR) spectroscopy of adsorbed pyridine (B92270). Studies have shown a direct correlation between the density of Brønsted acid sites and the catalytic activity for isomerization reactions. For example, in the isomerization of 3,3-dimethylpentane (B146829) over oxygen-modified tungsten carbide, the catalytic activity was linked to the presence of Brønsted acid sites, which were confirmed by NH₃-TPD. Similarly, research on ferrierite zeolites for 1-butene isomerization used pyridine adsorption to show that while Brønsted acid sites in the micropores were quickly blocked, accessible sites, likely at the pore mouth, remained active. Therefore, the precise quantification of accessible Brønsted acid sites is essential for understanding and optimizing the catalytic performance for the isomerization of branched olefins like this compound.

Catalytic Cracking Pathways of Alkenes

The catalytic cracking of alkenes is a fundamental process in the petrochemical industry, aimed at converting larger hydrocarbon molecules into smaller, more valuable products like ethylene and propylene. This process is intricately governed by the reaction mechanisms at the catalyst's active sites and the intrinsic properties of the catalyst itself.

Carbenium Ion and β-Scission Mechanisms in Catalytic Cracking

The catalytic cracking of alkenes on solid acid catalysts, such as zeolites, proceeds primarily through a carbenium ion mechanism. sioc-journal.cn This mechanism involves the protonation of the alkene double bond by a Brønsted acid site on the catalyst, forming a carbenium ion intermediate. In the case of this compound, the initial protonation would likely form a secondary carbenium ion.

This initial carbenium ion is highly reactive and can undergo several transformations, including isomerization and cracking. Isomerization reactions, such as hydride and methide shifts, can lead to the formation of more stable carbenium ions. For instance, the initially formed secondary carbenium ion from this compound could rearrange to a more stable tertiary carbenium ion. Highly branched carbenium ions, in particular, tend to rapidly rearrange into more stable cationic species.

Role of Zeolite Pore Structure and Acid Strength in Selectivity

The selectivity of the catalytic cracking process is heavily influenced by the properties of the zeolite catalyst, particularly its pore structure and acid strength. sioc-journal.cn Zeolites are crystalline aluminosilicates with a well-defined microporous structure. The size and shape of these pores can exert a shape-selective effect, influencing which reactant molecules can enter, which transition states can form within the pores, and which product molecules can diffuse out. osti.gov Zeolites with medium-sized pores, such as ZSM-5, have been found to be efficient catalysts for the cracking of C7 alkenes. sioc-journal.cn

The acidity of the zeolite, which arises from the presence of aluminum in the silica (B1680970) framework, is a critical factor in its catalytic activity. Both Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors) can play a role in the cracking reactions. osti.gov The strength and concentration of these acid sites determine the reaction pathways and the distribution of products.

| Zeolite Property | Effect on Catalytic Cracking of Heptene (B3026448) |

| Pore Structure (e.g., ZSM-5) | Provides shape selectivity, influencing reactant and product diffusion. sioc-journal.cn |

| Strong Acid Sites | Enhances cracking pathways leading to increased ethylene production. sioc-journal.cn |

| Weak Acid Sites | Promotes cracking pathways resulting in greater propylene yield. sioc-journal.cn |

| Reduced Acid Amount and Strength | Suppresses hydrogen transfer and aromatization, increasing overall olefin selectivity. sioc-journal.cn |

Polymerization Behavior and Resulting Polymeric Structures

Branched α-olefins, such as this compound, can undergo polymerization to form long-chain polymer molecules. The specific polymerization mechanism and conditions significantly impact the structure and properties of the resulting polymer.

Cationic Polymerization of Branched α-Olefins

Cationic polymerization is a chain-growth polymerization method that proceeds via a carbocationic active center. This process is typically initiated by a Lewis acid in the presence of a proton source (co-initiator). For a branched α-olefin like this compound, the polymerization would be initiated by the addition of a cation to the double bond, forming a tertiary carbenium ion. This carbenium ion then propagates by successively adding monomer units.

The polymerization of branched α-olefins is often complicated by rearrangement reactions of the propagating carbenium ion. These rearrangements can lead to a polymer structure that is different from the simple head-to-tail addition of monomer units.

During the cationic polymerization of branched α-olefins, the propagating carbenium ion can undergo intramolecular rearrangements, such as hydride (H⁻) and methide (CH₃⁻) shifts, to form more stable carbenium ions. This phenomenon, also known as isomerization polymerization, is particularly prevalent when the initial carbenium ion can rearrange to an ion of equal or greater stability. In the case of this compound, the initially formed tertiary carbenium ion at the C2 position is already relatively stable. However, depending on the specific catalyst system and reaction conditions, subsequent rearrangements could potentially occur, leading to a more complex polymer microstructure. For instance, 1,3-methide shifts have been observed in the cationic polymerization of isobutylene, leading to the formation of "internal" exo-olefins in the polymer chain. mdpi.com

Achieving control over the molecular weight and microstructure (including stereoregularity and branching) of the resulting polymer is a key objective in polymerization science. In cationic polymerization, these properties are influenced by several factors, including the choice of initiator and co-initiator, the solvent, the temperature, and the presence of additives.

For example, living cationic polymerization techniques have been developed to produce polymers with well-defined molecular weights and narrow molecular weight distributions. These systems often involve a reversible termination step, where the propagating carbenium ion is in equilibrium with a dormant species. The choice of the initiating system, such as specific Lewis acids or organometallic complexes, can significantly impact the degree of control over the polymerization. acs.orgicp.ac.ru For instance, certain titanium and zirconium complexes have been shown to act as catalysts for the living polymerization of α-olefins, allowing for precise control over the polymer's molecular weight. icp.ac.ru

The temperature of the polymerization reaction also plays a crucial role. Lower temperatures generally suppress chain transfer and termination reactions, favoring the formation of higher molecular weight polymers and allowing for better control over the polymerization process.

| Factor | Influence on Cationic Polymerization |

| Initiator/Co-initiator System | Determines the initiation efficiency and the nature of the counter-ion, affecting polymer properties. |

| Temperature | Lower temperatures often lead to higher molecular weights and better control over the polymerization. |

| Solvent | The polarity of the solvent can influence the stability of the carbenium ions and the overall reaction rate. |

| Additives | Certain additives can act as chain transfer agents or control the activity of the catalyst. |

| Living Polymerization Techniques | Enable the synthesis of polymers with predetermined molecular weights and narrow distributions. |

Copolymerization with Ethylene and Other α-Olefins

The copolymerization of this compound, a sterically hindered α-olefin, with ethylene and other less bulky α-olefins presents both unique opportunities and significant challenges in polymer science. The incorporation of the bulky this compound monomer into a polyolefin chain can dramatically influence the polymer's microstructure and, consequently, its physical and thermal properties. Research in this area, while not as extensive as for less hindered comonomers like 1-hexene or 1-octene, provides valuable insights into the capabilities of modern polymerization catalysts and the synthesis of novel materials with tailored properties.

The primary challenge in the copolymerization of sterically hindered α-olefins lies in overcoming the steric repulsion between the bulky substituent on the monomer and the catalyst's active site, as well as the growing polymer chain. This steric hindrance can significantly lower the rate of comonomer incorporation compared to ethylene or linear α-olefins. Consequently, the selection of an appropriate catalyst system is paramount to achieving successful copolymerization and controlling the resulting polymer architecture.

Various catalyst systems have been explored for the copolymerization of ethylene with bulky α-olefins, with metallocene and post-metallocene catalysts demonstrating particular promise. For instance, studies on the copolymerization of ethylene with the structurally similar 3,3-dimethyl-1-butene using a chain-walking Pd-diimine catalyst have shown that appreciable incorporation of the sterically encumbered comonomer is achievable. This success highlights the potential of catalyst design in overcoming steric barriers.

The resulting copolymers from the inclusion of this compound are expected to exhibit altered properties compared to linear low-density polyethylene (B3416737) (LLDPE). The bulky gem-dimethyl groups act as short-chain branches, disrupting the crystallinity of the polyethylene backbone. This can lead to lower melting points, reduced density, and potentially enhanced elastomeric properties. The precise control over the amount and distribution of these bulky branches is a key objective in the synthesis of such copolymers.

Strategies for Regulating Branching Density in Copolymers

The regulation of branching density in copolymers derived from this compound and ethylene is a critical aspect of tailoring the final material properties. The concentration and distribution of the bulky side groups determine the extent of crystallinity disruption and, therefore, the polymer's mechanical and thermal behavior. Several strategies are employed to control the incorporation of the α-olefin and thus the branching density.

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy for Conformational and Mechanistic Analysis

Vibrational spectroscopy, which measures the absorption of infrared radiation by a molecule, provides a characteristic "fingerprint" based on the vibrations of its chemical bonds.

Key characteristic absorptions for 3,3-Dimethyl-1-heptene include:

=C-H Stretch : A peak just above 3000 cm⁻¹ (typically 3075-3085 cm⁻¹) is a clear indicator of the C-H bonds on the sp² carbons of the double bond.

C-H Stretch : Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the numerous C-H bonds on the sp³ carbons of the methyl and methylene (B1212753) groups.

C=C Stretch : A moderate absorption around 1640-1650 cm⁻¹ is characteristic of the carbon-carbon double bond stretch.

=C-H Bend : A strong peak around 910 cm⁻¹ is typical for the out-of-plane bending (wag) of the terminal =CH₂ group.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | 3080 | Medium |

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C=C Stretch | 1642 | Medium |

| CH₂ Scissoring | ~1465 | Medium |

| CH₃ Bending | ~1375 | Medium |

| =C-H Out-of-Plane Bend | 910 | Strong |

Note: Wavenumbers are approximate and based on typical values for the respective functional groups.

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration and conformational analysis of chiral substances in solution.

A VCD signal is only observed if the molecule is chiral, meaning it is non-superimposable on its mirror image. This compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exhibit any VCD activity. An attempt to measure the VCD spectrum of this compound would result in a null signal (a flat baseline).

Mass Spectrometry for Product Identification and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common application for organic analysis, a molecule is ionized, often leading to its fragmentation. The resulting pattern of fragment ions is unique to the molecule's structure and serves as a molecular fingerprint.

For this compound (molar mass 126.24 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 126. The fragmentation pattern for branched alkenes is typically complex but provides significant structural information. Key fragmentation pathways for alkanes and alkenes involve the cleavage of C-C bonds, particularly at branch points, to form stable carbocations.

Expected key fragments for this compound would arise from:

Allylic Cleavage : Loss of a butyl radical (•C₄H₉) from the parent ion to form a stable, resonance-stabilized allylic cation at m/z = 71.

Cleavage at the Quaternary Center : Loss of an ethyl radical (•C₂H₅) to give a fragment at m/z = 97, or loss of a propyl radical to give a fragment at m/z = 83. The most prominent fragmentation is often the loss of the largest alkyl group from the carbon alpha to the double bond, or cleavage at the tertiary/quaternary center. The loss of a butyl group to form the C₅H₉⁺ fragment (m/z 69) is also a likely pathway.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 126 | [C₉H₁₈]⁺ | Molecular Ion (M⁺) |

| 111 | [C₈H₁₅]⁺ | •CH₃ (Methyl radical) |

| 97 | [C₇H₁₃]⁺ | •C₂H₅ (Ethyl radical) |

| 83 | [C₆H₁₁]⁺ | •C₃H₇ (Propyl radical) |

| 71 | [C₅H₁₁]⁺ | •C₄H₉ (Butyl radical) |

| 69 | [C₅H₉]⁺ | C₄H₉• (Butyl radical) |

| 57 | [C₄H₉]⁺ | C₅H₉• (Pentenyl radical) |

| 41 | [C₃H₅]⁺ | Allyl Cation |

Note: The relative abundance of these fragments depends on the ionization energy and the specific mass spectrometer used.

This fragmentation data is crucial for confirming the identity of this compound in a complex mixture, for example, when monitoring the products of a chemical reaction by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

X-ray Diffraction for Solid-State Structure and Polymer Morphology

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. For polymers, XRD is used to assess the degree of crystallinity, identify the crystalline phase, determine crystallite size, and analyze orientation in stretched or processed samples. Crystalline regions in a polymer produce sharp diffraction peaks, while amorphous regions result in broad halos.

Specific research on the polymerization of this compound and the subsequent XRD analysis of the resulting polymer, poly(this compound), is not available in the public domain. The steric hindrance caused by the two methyl groups at the C3 position would likely make polymerization challenging under standard conditions.

However, if poly(this compound) were to be synthesized, XRD would be an essential tool for its characterization. The analysis would reveal whether the polymer is amorphous or semi-crystalline. If semi-crystalline, the positions and intensities of the diffraction peaks could be used to determine the unit cell parameters of the crystal lattice. The width of the diffraction peaks can be used to estimate the size of the crystalline domains using the Scherrer equation.

For example, studies on the thermal degradation of isotactic polypropylene (B1209903), a widely used polymer, have identified 2,4-dimethyl-1-heptene (B99265) (an isomer of this compound) as a degradation product, highlighting the relevance of branched alkenes in polymer science.

Computational and Theoretical Chemistry Studies of 3,3 Dimethyl 1 Heptene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are based on solving the Schrödinger equation, which describes the distribution of electrons within a molecule. These calculations provide fundamental information about molecular structure, energy, and the distribution of electron density, which governs a molecule's reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for determining the properties of medium-sized organic molecules like 3,3-dimethyl-1-heptene. walshmedicalmedia.com

DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. From this optimized structure, various molecular and thermodynamic properties can be derived. While detailed peer-reviewed DFT studies on the specific bond lengths and angles of this compound are not extensively published, computational databases provide properties derived from such calculations. These computed properties offer a baseline understanding of the molecule's physical characteristics.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈ | |

| Molecular Weight | 126.24 g/mol | |

| IUPAC Name | 3,3-dimethylhept-1-ene | |

| Monoisotopic Mass | 126.140850574 Da | |

| Rotatable Bond Count | 4 |

This table is generated from data available in computational chemistry databases.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. metu.edu.tr These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. Unlike quantum methods that focus on electron distribution, MD simulations typically use classical mechanics to describe atomic motions, allowing for the simulation of larger systems over longer timescales.

For a flexible molecule like this compound, which has four rotatable single bonds, MD simulations are ideal for exploring its conformational landscape. The molecule can adopt numerous spatial arrangements (conformers) due to rotation around the C-C single bonds. MD simulations can map the potential energy surface of these conformations, identifying the most stable (lowest energy) structures and the energy barriers between them. This provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. ReaxFF, a reactive force field, is a specific type of MD that can simulate chemical reactions, including bond breaking and formation, making it useful for studying processes like pyrolysis and combustion. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. acs.org A reaction pathway, or potential energy surface, shows how the system's energy changes as the atoms rearrange.

The most critical point on this pathway is the transition state, which is the energy maximum between reactants and products. escholarship.org By using algorithms to locate this high-energy structure, chemists can understand the precise atomic arrangement required for a reaction to occur. For this compound, these methods could be applied to model various reactions, such as electrophilic addition to the carbon-carbon double bond or hydrogen abstraction reactions that occur during combustion. rsc.orgrsc.org Identifying the transition state is the first step in calculating the reaction's feasibility and rate.

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier (Ea). This barrier represents the minimum energy required for the reaction to proceed. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction.

Once the transition state and its energy are determined, Transition State Theory (TST) can be used to calculate a theoretical reaction rate constant (k). TST models the rate based on the properties of the reactants and the transition state, including the energy barrier and their vibrational frequencies. These calculated rate constants are fundamental inputs for larger-scale kinetic models.

Kinetic Modeling of Complex Chemical Systems

For this compound, a comprehensive kinetic model could simulate its behavior under specific conditions, such as in an internal combustion engine or in the atmosphere. osti.gov By solving the system of differential equations that describe the change in concentration of each chemical species over time, the model can predict the formation of products, the consumption of reactants, and the evolution of intermediates. Such models are crucial for understanding combustion efficiency, pollutant formation, and the atmospheric fate of volatile organic compounds.

Advanced Applications and Broader Research Impact of 3,3 Dimethyl 1 Heptene

Utilization as a Model Compound for Fundamental Olefin Reactivity Studies

The presence of a terminal double bond and a quaternary carbon center in 3,3-dimethyl-1-heptene makes it an excellent model compound for investigating the fundamental reactivity of olefins. Researchers utilize such structures to explore how steric hindrance and electronic effects influence the outcomes of chemical reactions. The study of its reactions, such as hydrogenation and hydroisomerization, provides insight into the behavior of more complex olefins found in industrial feedstocks like fluid catalytic cracking (FCC) gasoline. mdpi.com

In studies on olefin reactivity for hydrodesulfurization processes, terminal olefins like 1-heptene (B165124) are generally more reactive than those with internal double bonds. The reactivity is primarily dictated by the position of the double bond and, to a lesser extent, the molecule's structure. Mechanistic studies involving olefin oligomerization and polymerization also benefit from using model compounds to understand reaction pathways and catalyst behavior. caltech.edu The insights gained from these fundamental studies are crucial for developing more efficient catalysts and optimizing industrial processes. mdpi.com

Intermediacy in the Synthesis of Complex Organic Molecules

The construction of complex organic molecules often requires a strategic, multi-step approach, where simpler precursors are pieced together. pressbooks.pub Alkenes are fundamental building blocks in organic synthesis, serving as versatile intermediates for a wide array of transformations. kvmwai.edu.inopenstax.org

Dimethylheptenes, as a class of compounds, are utilized as intermediates in the synthesis of more complex and biologically active molecules, including pharmaceuticals and agrochemicals. While direct synthesis of a specific bioactive molecule from this compound is not prominently documented in the provided results, related structures serve as key examples. For instance, research has shown that derivatives of the isomeric 3,5-dimethyl-3-heptene (B165669) have potential anti-inflammatory and antimicrobial properties. These studies highlight the general utility of the dimethylheptene scaffold in medicinal chemistry, where the double bond can be functionalized to create diverse molecular architectures.

Contributions to Combustion Chemistry and Fuel Science

As a component of transportation fuels, the combustion characteristics of alkenes are of significant interest. this compound and its isomers contribute to the understanding of fuel performance, particularly how molecular structure affects combustion properties like flame speed and emissions.

Laminar burning velocity is a crucial parameter that quantifies the reactivity and heat release rate of a fuel. Studies on various hydrocarbon fuels reveal distinct trends based on their molecular structure. acs.org For instance, alkenes generally exhibit faster laminar flame speeds than their corresponding alkanes. aip.org

Research on hexene isomers, which are structurally related to heptene (B3026448) isomers, shows that branched structures tend to have lower laminar burning velocities (LBVs) compared to their linear counterparts. For example, the LBVs of three branched hexene isomers—3,3-dimethyl-1-butene (B1661986), 2,3-dimethyl-1-butene, and 2,3-dimethyl-2-butene—were all found to be lower than that of 1-hexene (B165129). This difference is attributed to fuel-specific reaction pathways and the production of reactive radicals. While specific data for this compound is not available in the search results, the trends observed for similar branched alkenes provide a strong basis for predicting its behavior.

Table 1: Comparison of Peak Laminar Burning Velocities (LBV) for Selected C6 Alkene Isomers at 1 atm

| Fuel | Peak LBV (cm/s) at 1 atm | Equivalence Ratio (Φ) at Peak LBV |

|---|---|---|

| 3,3-dimethyl-1-butene | ~45 | 1.1 |

| 2,3-dimethyl-1-butene | ~43 | 1.1 |

| 2,3-dimethyl-2-butene | ~41 | 1.1 |

| 1-hexene | >45 | 1.1 |

This table is generated based on graphical data from Cao, C., et al. (2023) for illustrative purposes. Actual values may vary.

The relationship between a fuel's molecular structure and its performance and emission characteristics is a cornerstone of fuel science. Branching in the carbon chain, as seen in this compound, generally lowers the burning velocity compared to linear alkenes. This is because "slow" burning fuels tend to have decomposition pathways that favor the formation of less reactive methyl radicals, whereas "fast" burning fuels yield more H atoms and C2 fragments.

Furthermore, the combustion of branched alkenes can lead to different emission profiles. Compared to 1-hexene, branched hexenes are prone to producing more polycyclic aromatic hydrocarbons (PAHs) and soot. In vehicle exhaust analysis, compounds like 4-methyl-1-heptene have been identified, indicating that incomplete combustion of such branched alkenes occurs in internal combustion engines. mdpi.com These findings are critical for designing cleaner-burning fuels and advanced engine technologies. chemrxiv.org

Role in Polymer Degradation Studies and Environmental Fate

The thermal degradation of common plastics, such as polypropylene (B1209903) (PP), releases a complex mixture of hydrocarbon products. nih.gov Several studies have identified 2,4-dimethyl-1-heptene (B99265), an isomer of this compound, as a major product of PP pyrolysis. mmscience.eu The formation of this trimer is a result of random cleavage of the polymer's carbon-carbon bonds followed by intramolecular hydrogen transfer. The identification of such degradation products is crucial for understanding the recycling and environmental impact of plastic waste.

The environmental fate of this compound, like other hydrocarbons, is governed by its physical-chemical properties. Its low water solubility and volatility suggest that it will partition primarily to the atmosphere and soils. Information on the environmental pathways and potential for biodegradation is essential for assessing the ecological risk of chemical substances. europa.eu

Table 2: Major Pyrolysis Products from Polypropylene (PP)

| Pyrolysis Product | Typical Yield (%) | Reference |

|---|---|---|

| 2,4-Dimethyl-1-heptene | 38.35% | mmscience.eu |

| 2-Methyl-1-pentene | - | |

| 1,3,5-Trimethyl cyclohexane | 7.27% |

Yields can vary significantly based on pyrolysis conditions.

Formation as a Product in Thermal Degradation Processes of Polyolefins

The thermal degradation of polyolefins, such as polypropylene and polyethylene (B3416737), is a complex process that breaks down large polymer chains into a wide array of smaller hydrocarbon molecules. This process, often occurring during pyrolysis, involves radical chain mechanisms, including initiation at weak points in the polymer structure, propagation through chain scission, and termination steps. The composition of the resulting product mixture is highly dependent on factors like temperature, pressure, and the presence of catalysts.

While a vast number of alkanes, alkenes, and alkadienes are generated, specific isomers of these compounds are often identified as significant products. In the study of isotactic polypropylene degradation, isomers of dimethyl-heptene are among the numerous compounds formed. For instance, 2,4-dimethyl-1-heptene has been identified as a major product. The formation of such branched alkenes is typically explained by the scission of carbon-carbon bonds, followed by intramolecular hydrogen transfer processes.

Although direct literature explicitly detailing the formation of this compound from polyolefin pyrolysis is not prominent, its formation is mechanistically plausible. The degradation process creates various secondary and tertiary radicals along the polymer backbone. Subsequent β-scission events can lead to the formation of a wide range of olefinic compounds. The specific structure of this compound, with its quaternary carbon at the 3-position, suggests its origin from a polymer structure with a corresponding branching pattern or through complex radical rearrangement reactions during degradation.

The table below includes examples of compounds identified in the thermal degradation of polypropylene, illustrating the types of structural isomers that are typically formed.

| Compound | Commonly Observed In |

| 2,4-Dimethyl-1-heptene | Polypropylene Pyrolysis |

| 2-Methyl-1-pentene | Polypropylene Pyrolysis |

| 3,3-Dimethyl-1-hexene | Polypropylene Pyrolysis |

| 1-Heptene | Mixed Plastic Pyrolysis |

This table is generated based on data from studies on polyolefin degradation and includes isomers and related compounds to this compound.

Understanding Atmospheric Reactivity and Environmental Pathways

The environmental fate of volatile organic compounds (VOCs) like this compound is primarily governed by their reactivity with atmospheric oxidants. The dominant removal pathways for alkenes in the troposphere are reactions with the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). The presence of the carbon-carbon double bond in this compound makes it susceptible to rapid degradation through these oxidative processes. rsc.org

The reaction with OH radicals is often the most significant daytime removal process for alkenes. This reaction typically proceeds via the electrophilic addition of the OH radical to the double bond, forming a β-hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a β-hydroxyperoxy radical. Subsequent reactions of this peroxy radical can lead to the formation of various oxygenated products, including aldehydes, ketones, and other carbonyl compounds.

During the nighttime, reactions with the nitrate radical (NO₃) can become a significant loss process for alkenes. Similar to the OH radical, NO₃ adds to the double bond, initiating a sequence of reactions that contribute to the formation of organic nitrates and other secondary pollutants.

The rate of these reactions is highly dependent on the structure of the alkene. For instance, the reactivity generally increases with the degree of substitution around the double bond. The table below presents reaction rate constants for several alkenes with the NO₃ radical, illustrating how structure influences reactivity. While specific data for this compound is not available, the values for analogous compounds provide insight into its expected atmospheric lifetime.

| Alkene | Rate Constant (k) with NO₃ radical (cm³ molecule⁻¹ s⁻¹) |

| 1-Pentene | 1.50 x 10⁻¹⁴ |

| 1-Hexene | 1.80 x 10⁻¹⁴ |

| 1-Heptene | 2.06 x 10⁻¹⁴ |

| 3,3-Dimethyl-1-butene | 1.54 x 10⁻¹⁴ |

| 3-Methyl-1-pentene | 1.39 x 10⁻¹⁴ |

| 3,3-Dimethyl-1-pentene | 1.44 x 10⁻¹⁴ |

This table is generated from published experimental data on gas-phase reactions of NO₃ radicals with various alkenes at approximately 296 K.

Given its structure as a terminal alkene, this compound is expected to have a relatively short atmospheric lifetime, being rapidly removed through these chemical transformations, preventing long-range transport and accumulation in the environment.

Q & A

Basic Research Questions

Q. How can the molecular structure of 3,3-Dimethyl-1-heptene be confirmed using spectroscopic methods?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify substituent positions and branching patterns. Infrared (IR) spectroscopy can confirm the presence of the alkene functional group (C=C stretch ~1640 cm⁻¹). Gas chromatography coupled with vapor-phase chromatography (GC-VPC) is recommended to assess purity and exclude stereoisomers, as demonstrated in synthesis protocols .

Q. What are the recommended methods for synthesizing high-purity this compound?

- Methodology : Use a selenium-mediated elimination reaction with phenylselenyl bromide (PhSeBr) and tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at controlled temperatures (-78°C to 25°C). Purify the product via fractional distillation or column chromatography, followed by GC-VPC validation to ensure >95% purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Refer to safety data sheets (SDS) for hazard mitigation:

- Use explosion-proof equipment to avoid ignition of flammable vapors.

- Employ local exhaust ventilation and wear nitrile gloves, chemical goggles, and flame-retardant lab coats.

- Store under inert gas (N₂/Ar) at ≤4°C to prevent polymerization or decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective additions to this compound?

- Methodology :

- Kinetic Studies : Vary temperature, solvent polarity, and catalyst loading (e.g., Rh or Pd complexes) to track regioselectivity trends via GC-MS.

- Computational Modeling : Apply density functional theory (DFT) to predict transition-state energies and identify favorable pathways for Markovnikov vs. anti-Markovnikov addition .

Q. How can contradictions in reported reactivity data for this compound be resolved?

- Methodology :

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., identical solvent, catalyst, and temperature).

- Meta-Analysis : Use databases like REAXYS to aggregate kinetic data and identify outliers or contextual factors (e.g., trace impurities affecting reactivity) .

Q. What computational tools are effective in predicting synthetic pathways for derivatives of this compound?

- Methodology : Utilize retrosynthesis platforms integrated with the PISTACHIO, BKMS_METABOLIC, and REAXYS databases to prioritize high-yield routes. Validate predictions with small-scale pilot reactions and HPLC-MS analysis .

Data Analysis and Experimental Design

Q. What chromatographic techniques are optimal for separating this compound from its structural isomers?

- Methodology : Use high-resolution gas chromatography (HRGC) with a polar stationary phase (e.g., Carbowax) and cross-reference retention indices against NIST Standard Reference Data .

Q. How can the thermal stability of this compound under reaction conditions be systematically evaluated?

- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Pair with in-situ FTIR to monitor intermediate formation during heating cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.